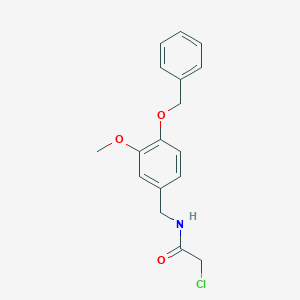

N-(4-Benzyloxy-3-methoxybenzyl)-2-chloro-acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-Benzyloxy-3-methoxybenzyl)-2-chloro-acetamide, also known as BAMCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BAMCA is a white powder with a molecular weight of 347.84 g/mol and a melting point of 123-125°C.

Wissenschaftliche Forschungsanwendungen

1. Photoreactivity in Model Compounds

Molecules with substituted nitrobenzyl groups linked to N-(4-hydroxy-3-methoxybenzyl)acetamide exhibit distinct photoreactivity patterns under irradiation. Those with carbonate linkages decomposed at slower rates compared to those with ether linkages. The electronic characteristics of the benzylic carbon influenced the rate of decomposition, with dimethoxy-substituted benzyl groups decomposing more slowly than monomethoxy-substituted ones (Katritzky et al., 2003).

2. Role in Antioxidant Activity

Capsaicin analogues related to N-(4-hydroxy-3-methoxybenzyl)acetamide were studied to estimate their antioxidant capabilities. Through computational methods, the stability of various radicals was investigated, outlining the most reactive site for hydrogen atom abstraction and proton transfer. Phenoxyl anion formation, favored in polar media, was a significant aspect, and its formation was investigated via infrared spectroscopy (Yancheva et al., 2020).

3. Synthetic Utility in Pharmaceutical Products

The acetamide moiety, a common functional group in many natural and pharmaceutical products, is central to new reagents like p-methoxybenzyl N-acetylcarbamate potassium salt. These compounds act as simple equivalents of N-acetamide nucleophiles and are utilized in synthetic studies of natural and pharmaceutical products, showcasing their versatility and stability (Sakai et al., 2022).

4. Applications in Imaging Brain Receptors

Compounds similar to N-(4-Benzyloxy-3-methoxybenzyl)-2-chloro-acetamide were developed as (11)C-labeled ligands for imaging brain peripheral benzodiazepine receptors (PBR) in vivo. The ligands showed high brain uptake of radioactivity, with a significant portion bound specifically to PBR. This highlights the potential use of these compounds in sensitive imaging of brain receptors (Briard et al., 2008).

Wirkmechanismus

Target of Action

The primary target of N-(4-Benzyloxy-3-methoxybenzyl)-2-chloro-acetamide is the Transient Receptor Potential Melastatin-8 (TRPM8) channel . This channel is a cold and menthol-gated ion channel necessary for the detection of cold temperatures in the mammalian peripheral nervous system .

Mode of Action

N-(4-Benzyloxy-3-methoxybenzyl)-2-chloro-acetamide acts as a selective and potent antagonist of the TRPM8 channel . It blocks cold-induced and TRPM8-agonist-induced activation of rat, human, and murine TRPM8 channels, including those on primary sensory neurons .

Biochemical Pathways

The compound’s action on the TRPM8 channel affects the thermoregulation system . By blocking the activation of TRPM8, it attenuates autonomic and behavioral cold defenses, thus affecting the body’s response to cold temperatures .

Pharmacokinetics

It has been observed that intravenous administration of the compound is more effective in decreasing body temperature in rats than intrathecal or intracerebroventricular administration . This suggests a peripheral action of the compound .

Result of Action

The compound’s action results in a decrease in deep body temperature . It also attenuates cold-induced c-Fos expression in the lateral parabrachial nucleus, indicating a site of action within the cutaneous cooling neural pathway to thermoeffectors .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature The same dose readily decreases body temperature if rats are kept at a high ambient temperature during the infusion and transferred to a low ambient temperature immediately thereafter . This suggests that both a successful delivery of the compound to the skin (high cutaneous perfusion) and the activation of cutaneous TRPM8 channels (by cold) are required for its action .

Eigenschaften

IUPAC Name |

2-chloro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3/c1-21-16-9-14(11-19-17(20)10-18)7-8-15(16)22-12-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPCKUCIMAMDHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CNC(=O)CCl)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2510585.png)

![(Z)-4-((5-benzyl-3-(bicyclo[2.2.1]heptan-2-yl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid](/img/structure/B2510588.png)

ruthenium(II) chloride](/img/structure/B2510590.png)

![7-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2510593.png)

![Tert-butyl 4-[(3-chloropyridin-4-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2510604.png)

![Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2510606.png)